molecular formula C7H8N2O3S2 B14809301 2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid

2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid

Cat. No.: B14809301
M. Wt: 232.3 g/mol
InChI Key: KCXFMHUIYZLAKU-UHFFFAOYSA-N
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Description

2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with thiourea, followed by the addition of acetic acid . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid is unique due to its specific structure and the presence of both thiazole and acetic acid functionalities. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C7H8N2O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetic acid

InChI

InChI=1S/C7H8N2O3S2/c10-5(3-13-4-6(11)12)9-7-8-1-2-14-7/h1-2H,3-4H2,(H,11,12)(H,8,9,10)

InChI Key

KCXFMHUIYZLAKU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CSCC(=O)O

Origin of Product

United States

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